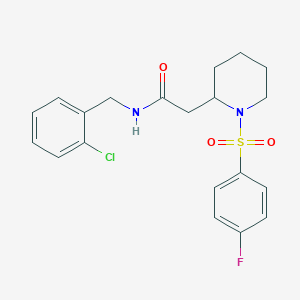
N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, also known as ABT-639, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit potent analgesic and anti-inflammatory effects.
科学的研究の応用
N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is not fully understood, but it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the transmission of pain and inflammation signals. By blocking the activity of TRPV1, N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can reduce the transmission of pain and inflammation signals, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In addition, N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.
実験室実験の利点と制限
N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has several advantages for lab experiments, including its potency, selectivity, and stability. It has been shown to exhibit potent analgesic and anti-inflammatory effects at low doses, making it suitable for use in animal models of pain and inflammation. In addition, N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is highly selective for TRPV1, reducing the risk of off-target effects. However, N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has some limitations, including its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide. One potential direction is to investigate its potential therapeutic applications in the treatment of neuropathic pain, which is a chronic pain condition that is often difficult to treat. Another potential direction is to investigate its potential as a treatment for inflammatory bowel disease, which is a chronic inflammatory condition of the gastrointestinal tract. In addition, further research is needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide and to identify any potential side effects or safety concerns associated with its use.
合成法
The synthesis of N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves several steps, including the reaction of 2-chlorobenzylamine with 1-(4-fluorobenzyl)piperidin-2-one to form N-(2-chlorobenzyl)-1-(4-fluorobenzyl)piperidin-2-one. The resulting compound is then reacted with acetic anhydride to form N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, which is the final product. The synthesis method has been optimized to produce high yields of pure N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, making it suitable for large-scale production.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S/c21-19-7-2-1-5-15(19)14-23-20(25)13-17-6-3-4-12-24(17)28(26,27)18-10-8-16(22)9-11-18/h1-2,5,7-11,17H,3-4,6,12-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBXWTOKISTQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2856098.png)
![N-(1-cyanocyclohexyl)-2-{2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2856099.png)
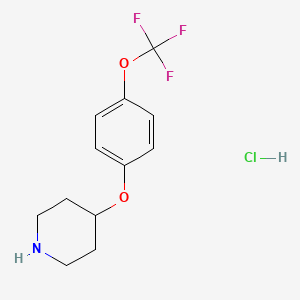
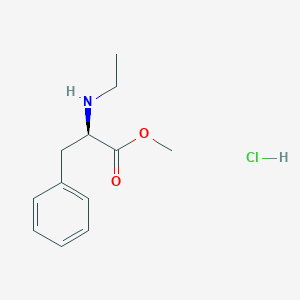
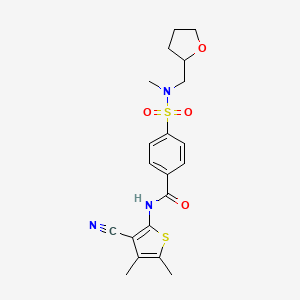
![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856105.png)
![2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2856106.png)

![Ethyl 7-oxo-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2856108.png)
![2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2856110.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2856114.png)
![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856116.png)
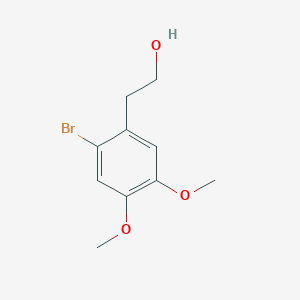
![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2856118.png)